molecular formula C12H24N2O3 B13530106 Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13530106
M. Wt: 244.33 g/mol
InChI Key: YSFVCYSQTOZXKF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate protecting group and a 1-amino-2-hydroxypropan-2-yl substituent. This structure combines amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for drug discovery and peptide modification. The amino group enhances reactivity for further derivatization (e.g., amide bond formation), while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-9(14)12(4,16)8-13/h9,16H,5-8,13H2,1-4H3

InChI Key

YSFVCYSQTOZXKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C)(CN)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

  • The starting material is commonly pyrrolidine or a substituted pyrrolidine.
  • Protection of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane (DCM) is a standard first step.
  • Typical conditions: Stirring at room temperature for several hours, followed by aqueous work-up and purification.
  • Yields for Boc protection are generally high (often >90%).

Specific Preparation Methods Reported or Inferred

Multi-step Synthesis via Ammonia Treatment and Boc Protection (Adapted from Related Pyrrolidine Hydroxyaminoesters)

Step Reagents & Conditions Description Yield
1 Starting pyrrolidine derivative + aqueous ammonia, 60°C, 15 h Amination of precursor to introduce amino group 62% (over 2 steps)
2 Di-tert-butyl dicarbonate (Boc2O), DCM, room temp, 4 h Boc protection of amino group Included in overall yield
Purification Column chromatography (DCM/methanol 95:5) Isolation of tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate 62% overall
  • This method involves treating a precursor pyrrolidine compound with ammonia water to introduce the amino group, followed by Boc protection using di-tert-butyl dicarbonate in dichloromethane.
  • The product is purified by column chromatography to obtain the desired Boc-protected amino-hydroxy pyrrolidine derivative.

Three-Component Domino Reaction Approach (Conceptual)

  • A reported powerful method for substituted pyrrolidines involves a three-component domino reaction of amino acids (e.g., tert-leucine), ketones (e.g., 2,2-dimethylpentan-3-one), and activated alkenes (e.g., dimethyl fumarate).
  • This reaction forms substituted pyrrolidines with tert-butyl groups at the α-carbons and can be followed by further functional group transformations to install the amino and hydroxy substituents.
  • The reaction proceeds via azomethine ylide intermediates and 1,3-dipolar cycloaddition, allowing stereoselective construction of the pyrrolidine ring with the desired substituents.

Lithiation and Electrophilic Addition Route

Step Reagents & Conditions Description Yield
1 Boc-pyrrolidine + sec-butyllithium, THF, -78°C, 3 h Lithiation at 2-position of pyrrolidine ring Intermediate
2 Electrophile addition (e.g., boronic acid derivatives or protected amino-aldehydes) Introduction of side chain Moderate (27-60%)
3 Work-up and purification Isolation of substituted pyrrolidine Variable
  • This approach involves metalation of the Boc-protected pyrrolidine at the 2-position using a strong base like sec-butyllithium at low temperature.
  • Subsequent reaction with an electrophile bearing the amino-hydroxy substituent or its precursor allows installation of the side chain.
  • The product is isolated by chromatography.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield
Ammonia treatment + Boc protection Aqueous ammonia, Boc2O, DCM 60°C, 15 h; room temp, 4 h Straightforward, uses common reagents ~62% overall
Three-component domino reaction Amino acid (tert-leucine), ketone, activated alkene Room temp, multistep Stereoselective, versatile Not specified
Lithiation + electrophile addition sec-Butyllithium, Boc-pyrrolidine, electrophiles -78°C, inert atmosphere Allows diverse substituents 27-60%

Analytical and Purification Notes

  • Purification is generally achieved by column chromatography using mixtures of dichloromethane and methanol or ethyl acetate and hexanes.
  • Characterization typically involves 1H NMR spectroscopy showing characteristic signals for Boc tert-butyl groups (singlet near 1.4 ppm) and protons on the pyrrolidine ring and side chain.
  • Mass spectrometry confirms molecular weight consistent with the Boc-protected amino-hydroxy pyrrolidine.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to the target molecule:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups XLogP3 TPSA
Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (Target) N/A Inferred: ~C12H22N2O3 ~258.3 (estimated) Amino, hydroxyl, tert-butyl carbamate ~1.5 ~90
Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate 1536327-97-5 C12H23NO3 229.32 Hydroxyl, tert-butyl carbamate N/A 49.8
(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate 160800-65-7 C23H36N2O5 420.5 Hydroxyl, amino, methoxy, phenyl, oxo, tert-butyl carbamate 2.7 88.1

Key Observations :

  • Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate: Lacks the amino group, resulting in reduced hydrogen-bond donor capacity (1 vs. 2 donors in the target) and lower topological polar surface area (TPSA = 49.8 vs. ~90 for the target) .
  • CAS 160800-65-7 : A structurally complex analog with a phenyl group, methoxy, and oxo moieties. Its higher molecular weight (420.5) and lipophilicity (XLogP3 = 2.7) suggest greater membrane permeability but lower aqueous solubility compared to the target .

Physicochemical Properties

  • Stability: The tert-butyl carbamate group in all three compounds offers stability under basic conditions but hydrolyzes under acidic conditions. The amino group in the target may increase susceptibility to oxidation or pH-dependent zwitterion formation.

Biological Activity

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, known by its IUPAC name, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 244 Da
  • LogP : 0.12
  • Polar Surface Area : 76 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 2

These properties suggest a moderate hydrophilicity and potential for interaction with biological membranes, which is crucial for its bioactivity.

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Recent studies indicate that derivatives of pyrrolidine compounds, including this one, have shown promising antibacterial properties against various pathogens. For instance, certain pyrrole derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism, similar to other pyrrolidine derivatives that have been studied for their ability to inhibit Mycobacterium tuberculosis peptidases .
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structural frameworks may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results highlighted:

  • Efficacy Against Gram-positive Bacteria : The compound demonstrated significant activity against Gram-positive bacteria, with MIC values comparable to established antibiotics like ciprofloxacin.
CompoundMIC (µg/mL)Target Pathogen
Tert-butyl pyrrolidine derivative3.12Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis

Neuroprotective Studies

In vitro studies on neuroprotective effects indicated that similar compounds could reduce neuronal apoptosis induced by oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from tert-butyl pyrrolidine-1-carboxylate derivatives. Key steps include:

  • Nucleophilic substitution : Reacting tert-butyl pyrrolidine-1-carboxylate with 2-amino-2-(hydroxymethyl)propane under basic conditions (e.g., NaH or KOtBu) in anhydrous THF or DCM .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic or catalytic hydrogenation for deprotection .
  • Purification : Column chromatography (e.g., silica gel with ethanol/chloroform or ethyl acetate/hexane gradients) achieves >95% purity. Yields vary (40–70%) depending on solvent polarity and temperature control .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the pyrrolidine ring protons resonate at δ 1.4–3.0 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₂H₂₄N₂O₃, MW 244.33 g/mol) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for stereoisomers .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Solubility can be enhanced via hydroxyl group derivatization (e.g., acetylation) .
  • Stability : Stable at −20°C under inert atmospheres. Hydrolyzes in acidic/basic conditions, necessitating pH-neutral storage (pH 6–8) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the compound’s reactivity and biological interactions?

Methodological Answer:

  • Stereoselective synthesis : Chiral catalysts (e.g., Evans’ oxazaborolidines) or chiral HPLC separation resolve enantiomers. For example, the (S)-enantiomer shows 3x higher binding affinity to γ-aminobutyric acid (GABA) receptors than the (R)-form .
  • Mechanistic studies : DFT calculations (e.g., Gaussian 16) model transition states to explain stereochemical outcomes in nucleophilic substitutions .

Q. What contradictory data exist regarding its role in enzyme inhibition, and how can these discrepancies be resolved?

Methodological Answer:

  • Case study : Conflicting reports on its inhibition of monoamine oxidases (MAOs) may arise from assay conditions (e.g., pH, co-solvents).
    • Resolution : Perform kinetic assays (IC₅₀) under standardized conditions (pH 7.4, 37°C) and validate via isothermal titration calorimetry (ITC) .
  • Data reconciliation : Meta-analysis of crystallographic (PDB) and enzymatic data identifies structural motifs critical for binding (e.g., hydroxypropan-2-yl group interactions) .

Q. How can computational methods optimize its derivatives for targeted drug discovery?

Methodological Answer:

  • Virtual screening : Molecular docking (AutoDock Vina) prioritizes derivatives with improved binding to targets (e.g., kinases, GPCRs).
  • QSAR modeling : Predict bioavailability/logP using descriptors like polar surface area (PSA) and H-bond donors .
  • MD simulations : GROMACS models stability of ligand-protein complexes over 100-ns trajectories to assess residence time .

Critical Analysis of Evidence

  • Contradictions : and report divergent solubility profiles due to varying substituent effects. Resolve via controlled comparative studies.
  • Gaps : Limited data on in vivo pharmacokinetics. Recommend LC-MS/MS assays to quantify plasma stability and metabolite formation .

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